molecular formula C71H142N4O32 B12416121 NH2-PEG4-Lys(Boc)-NH-(m-PEG24)

NH2-PEG4-Lys(Boc)-NH-(m-PEG24)

Cat. No.: B12416121
M. Wt: 1563.9 g/mol
InChI Key: CMKOYNCQZMKABR-JVGAIOTISA-N
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Description

The compound “NH2-PEG4-Lys(Boc)-NH-(m-PEG24)” is a complex molecule that combines polyethylene glycol (PEG) chains with lysine and a protective Boc group. This compound is often used in bioconjugation, drug delivery, and other biomedical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “NH2-PEG4-Lys(Boc)-NH-(m-PEG24)” typically involves the following steps:

    PEGylation: The attachment of polyethylene glycol (PEG) chains to lysine. This can be achieved through various chemical reactions, such as nucleophilic substitution or click chemistry.

    Protection of Lysine: The lysine amino group is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

    Coupling Reactions: The protected lysine is then coupled with additional PEG chains to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can be used to remove protective groups or modify the PEG chains.

    Substitution: Nucleophilic substitution reactions can be used to attach various functional groups to the PEG chains.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), methanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized PEG derivatives, while reduction can yield deprotected lysine.

Scientific Research Applications

Chemistry

    Bioconjugation: Used to attach biomolecules to surfaces or other molecules.

    Polymer Chemistry: Utilized in the synthesis of advanced polymeric materials.

Biology

    Drug Delivery: Enhances the solubility and stability of therapeutic agents.

    Protein Modification: Used to modify proteins for improved pharmacokinetics.

Medicine

    Targeted Therapy: Enables targeted delivery of drugs to specific tissues or cells.

    Diagnostics: Used in the development of diagnostic assays and imaging agents.

Industry

    Cosmetics: Incorporated into formulations for improved texture and stability.

    Food Industry: Used as an additive to enhance the properties of food products.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: The PEG chains can interact with cell membranes, proteins, and other biomolecules.

    Pathways Involved: The compound can modulate signaling pathways, enhance drug delivery, and improve the stability of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    NH2-PEG4-Lys(Boc)-NH-(m-PEG12): A shorter PEG chain variant with similar properties.

    NH2-PEG4-Lys(Boc)-NH-(m-PEG48): A longer PEG chain variant with enhanced solubility and stability.

Uniqueness

“NH2-PEG4-Lys(Boc)-NH-(m-PEG24)” is unique due to its specific PEG chain length, which provides a balance between solubility, stability, and biocompatibility. This makes it particularly suitable for applications in drug delivery and bioconjugation.

Properties

Molecular Formula

C71H142N4O32

Molecular Weight

1563.9 g/mol

IUPAC Name

tert-butyl N-[(5S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate

InChI

InChI=1S/C71H142N4O32/c1-71(2,3)107-70(78)74-10-6-5-7-67(75-68(76)8-12-80-17-20-84-25-26-85-21-18-81-13-9-72)69(77)73-11-14-82-19-22-86-27-28-88-31-32-90-35-36-92-39-40-94-43-44-96-47-48-98-51-52-100-55-56-102-59-60-104-63-64-106-66-65-105-62-61-103-58-57-101-54-53-99-50-49-97-46-45-95-42-41-93-38-37-91-34-33-89-30-29-87-24-23-83-16-15-79-4/h67H,5-66,72H2,1-4H3,(H,73,77)(H,74,78)(H,75,76)/t67-/m0/s1

InChI Key

CMKOYNCQZMKABR-JVGAIOTISA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCN

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCN

Origin of Product

United States

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